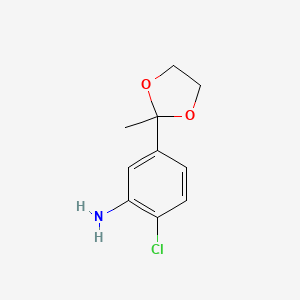

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline

Description

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a 2-methyl-1,3-dioxolane moiety at the 5-position of the benzene ring. The dioxolane group enhances solubility and stability, while the aniline core allows for further functionalization via electrophilic substitution or coupling reactions .

Properties

IUPAC Name |

2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCWVXHNHQLDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 2-chloroaniline with 2-methyl-1,3-dioxolane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The compound is then purified using techniques such as distillation or crystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline has been explored as a building block for synthesizing biologically active molecules. Its derivatives have shown promise in developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.

- Case Study : A study demonstrated the synthesis of novel compounds derived from this aniline derivative that exhibited significant antibacterial activity against resistant strains of bacteria .

-

As a Reagent :

- The compound serves as an important reagent in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the presence of the amino group.

- Research Finding : Its utility was highlighted in a research article where it was used to synthesize complex heterocycles that are key intermediates in drug synthesis .

Materials Science Applications

- Polymer Chemistry :

- This compound can be utilized in the preparation of copolymers. These polymers have been evaluated for their properties and potential applications in coatings and adhesives.

- Data Table : Comparison of Copolymer Properties

| Polymer Type | Monomer Used | Properties | Application Area |

|---|---|---|---|

| P1 | Aniline | High thermal stability | Coatings |

| P2 | 2-Chloro... | Enhanced mechanical strength | Adhesives |

- Nanocomposites :

- The compound has been incorporated into nanocomposite materials, enhancing their mechanical properties and thermal stability. These materials are being studied for applications in electronics and packaging.

- Case Study : Research indicates that incorporating this compound into polymer matrices significantly improved the mechanical strength of the resulting nanocomposites .

Environmental Science Applications

- Pollutant Removal :

- Recent studies have investigated the use of this compound-based copolymers for the removal of pollutants from aqueous solutions. These materials can effectively adsorb contaminants such as dyes from wastewater.

- Research Finding : One study reported that these copolymers could remove up to 95% of methyl orange dye from contaminated water, demonstrating their potential for environmental remediation .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Halogen-Substituted Anilines with Dioxolane Groups

- 4-Bromo-3-(1,3-dioxolan-2-yl)aniline : Synthesized via bromination and reduction, this compound shares the dioxolane substituent but differs in halogen position (3-bromo vs. 2-chloro). Yields for its synthesis steps reach up to 96% using iron/ammonium chloride reduction .

- 2-Chloro-5-(pentafluorosulfonyl)aniline : Features a sulfonyl group instead of dioxolane, offering distinct electronic effects. Synthesized via reported procedures for antischistosomal drug research .

Heterocyclic-Substituted Anilines

- 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline : Incorporates a benzoxazole ring, increasing molecular weight (272.73 g/mol) and lipophilicity (XLogP3: 4.1). Used in advanced materials due to its rigid heterocyclic structure .

- 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline : Contains an oxadiazole ring, enhancing thermal stability. Molecular formula C₁₄H₁₀ClN₃O (271.70 g/mol) .

Alkyl- and Aryl-Substituted Anilines

- N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline: Features a dimethylamino group instead of aniline. Synthesized in 99% yield via triflate intermediate coupling, highlighting efficient catalytic methods .

- 5-Chloro-2-methylaniline : A simpler analog lacking the dioxolane group. Widely used in dye synthesis and as a pharmaceutical intermediate .

Physical and Chemical Properties

*Estimated based on structural analogs.

Biological Activity

2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aniline core with a dioxolane moiety. The presence of the dioxolane ring is significant as it may influence the compound's pharmacokinetics and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of dioxolane have been tested for their cytotoxic effects against various cancer cell lines. In one study, compounds structurally related to this compound demonstrated significant inhibitory effects on tumor growth in vitro, with some exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that similar compounds inhibit cell proliferation by inducing apoptosis in cancer cells.

- Targeting Specific Pathways : Some derivatives have been shown to interfere with critical signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway .

- Antibacterial Activity : Compounds with a similar scaffold have also been evaluated for their antibacterial properties, showing effectiveness against various strains of bacteria, including Staphylococcus aureus .

Study 1: Cytotoxicity Against Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxicity of this compound analogues against multiple human cancer cell lines. The results indicated that certain analogues exhibited potent growth inhibition, with IC50 values ranging from 0.1 to 10 µM across different cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-5-(dioxolan) | MCF-7 | 0.35 |

| 2-Chloro-5-(dioxolan) | HCT116 | 0.25 |

| Control (Cisplatin) | MCF-7 | 3.23 |

Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of compounds related to this compound against Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be in the range of 3.9 to 31.5 µg/mL for active compounds .

| Compound | MIC (µg/mL) |

|---|---|

| Compound A | 3.9 |

| Compound B | 15 |

| Compound C | 31.5 |

Discussion

The biological activity of this compound appears promising based on its structural analogues and preliminary studies. Its potential as an anticancer and antibacterial agent warrants further investigation to elucidate its mechanisms and optimize its efficacy.

Q & A

Q. What synthetic routes are recommended for 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)aniline, and how can reaction conditions be optimized for high yield?

Methodological Answer: A common approach involves coupling reactions using precursors like aryl triflates or halides. For example, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with 2-methyl-1,3-dioxolane derivatives can introduce the dioxolane moiety. Reaction optimization includes:

- Catalyst selection: Use Pd(OAc)₂ with ligands like XPhos for improved efficiency.

- Solvent system: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Purification: Column chromatography with gradients of n-pentane:EtOAc (e.g., 20:1) achieves high purity (99% yield reported in analogous syntheses) .

- Monitoring: Track reaction progress via TLC (Rf ≈ 0.18 in n-pentane:EtOAc) and confirm purity via GC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (EI-MS): Provides molecular ion peaks (e.g., m/z 207 for related compounds) and fragmentation patterns to confirm substituents .

- NMR Spectroscopy: ¹H/¹³C NMR resolves regiochemistry; the dioxolane ring protons appear as distinct multiplets (δ ~4.5–5.0 ppm). Chlorine’s electron-withdrawing effect deshields adjacent aromatic protons .

- X-ray Crystallography: Use SHELXL for refinement of crystal structures. The dioxolane ring’s puckering and bond angles (e.g., C-O-C ~109°) validate stereochemistry .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage: Protect from light and moisture in amber vials under inert gas (N₂/Ar) at –20°C.

- Stability assays: Monitor degradation via HPLC at regular intervals; aromatic amines are prone to oxidation, so include antioxidants like BHT in stock solutions .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the aniline ring?

Methodological Answer: The chloro and dioxolane groups direct electrophilic substitution. For example:

- Electrophilic Aromatic Substitution (EAS): The electron-rich dioxolane ring activates the para position, while chlorine deactivates the ortho position. Use DFT calculations to predict substituent effects.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic esters (e.g., pinacol boronate derivatives) targets the chloro-substituted position. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for selectivity .

Q. How does the 1,3-dioxolane ring influence reactivity in transition-metal-catalyzed reactions?

Methodological Answer: The dioxolane acts as a directing group and stabilizes intermediates via chelation. For example:

- C-H Activation: Pd(II) catalysts coordinate with the dioxolane’s oxygen atoms, enabling regioselective C-H functionalization.

- Redox Reactions: The ring’s strain enhances susceptibility to acid-catalyzed hydrolysis, releasing ketone intermediates. Monitor reaction pH to avoid premature ring opening .

Q. How can researchers resolve contradictions in reported synthesis yields or spectral data?

Methodological Answer:

- Reproducibility checks: Replicate protocols with controlled variables (e.g., catalyst batch, solvent purity).

- Advanced analytics: Use high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) to confirm structural assignments. Cross-validate with computational methods (e.g., Gaussian for NMR chemical shift prediction) .

- Data sharing: Compare crystallographic data (CCDC entries) to identify discrepancies in bond lengths/angles .

Q. What applications does this compound have in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical intermediates: It serves as a precursor for NMDA receptor ligands. Condensation with guanidine derivatives (e.g., Scheme 5 in ) yields bioactive molecules.

- Materials synthesis: The dioxolane group can act as a protecting group for carbonyls in polymer precursors. Deprotection under acidic conditions generates ketones for cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.